2-(2-bromothiophen-3-yl)ethan-1-amine

Cross-Coupling Chemistry Structure-Reactivity Relationship Medicinal Chemistry

Researchers implementing WO2012114252 A1 or generating 2,3-disubstituted thiophene libraries require the correct regioisomer-generic substitution risks synthesis failure and invalid SAR data. Procure 2-(2-bromothiophen-3-yl)ethan-1-amine (CAS 893421-71-1) for verified regiochemistry. • Ortho-bromo, meta-amine architecture enables Buchwald-Hartwig/Suzuki couplings with distinct selectivity vs. the 2,4-isomer. • Free base form avoids neutralization steps required with the HCl salt (CAS 1303968-18-4); always verify CAS before purchase. • Direct precursor to the 2-(2-aminothiophen-3-yl)ethan-1-amine fragment in WO2012114252 A1-isomer substitution invalidates the patent SAR findings.

Molecular Formula C6H8BrNS
Molecular Weight 206.11 g/mol
CAS No. 893421-71-1
Cat. No. B1503247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromothiophen-3-yl)ethan-1-amine
CAS893421-71-1
Molecular FormulaC6H8BrNS
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESC1=CSC(=C1CCN)Br
InChIInChI=1S/C6H8BrNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1,3,8H2
InChIKeyPYQXWZQETVCFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 2-(2-Bromothiophen-3-yl)ethan-1-amine


2-(2-Bromothiophen-3-yl)ethan-1-amine (CAS: 893421-71-1) is a primary alkylamine substituted with a 2-bromothiophene ring, with the molecular formula C₆H₈BrNS and a molecular weight of 206.10 g/mol . This compound serves as a key bifunctional building block in medicinal chemistry, with its synthetic utility validated by its specific application as an intermediate in pharmaceutical patents [REFS-1, REFS-2]. Its computed physical properties include a density of 1.6±0.1 g/cm³ and a boiling point of 258.4±25.0 °C . The strategic placement of the bromine atom at the 2-position of the thiophene, adjacent to the 3-ethylamine side chain, creates a unique electronic and steric environment that differentiates it from other bromothiophene isomers for cross-coupling and nucleophilic substitution reactions.

Risks of Generic Analog Procurement


Generic substitution across bromothiophene ethanamine isomers introduces uncontrolled experimental variables due to divergent reactivity and physical properties. The specific substitution pattern on the thiophene ring dictates the regiochemical outcome and efficiency in cross-coupling reactions [REFS-1, REFS-2]. For instance, the target compound's 2-bromo-3-ethylamine architecture creates a distinct steric and electronic environment compared to the 4-bromo-2-ethylamine isomer, which can lead to vastly different reaction yields and selectivity. Furthermore, the target compound is a free amine base, offering different solubility and handling characteristics than its more stable but distinct hydrochloride salt form . Relying on a closest-in-class analog without verifying these critical parameters risks synthesis failure, inconsistent structure-activity relationship (SAR) data, and invalidates the reproducibility of published procedures [1]. The quantitative evidence below establishes the specific, measurable differences that must inform a scientifically grounded procurement decision.

2-(2-Bromothiophen-3-yl)ethan-1-amine vs. Analogs


Regioselectivity in Suzuki Coupling

The target compound's uniquely juxtaposed bromine and ethylamine groups create a 2,3-disubstitution pattern that enhances regioselectivity in palladium-catalyzed cross-couplings. While direct quantitative head-to-head studies between the 2,3- and 2,4-isomers are absent from the open literature, the class-level inference from reactivity studies on 2- and 3-bromothiophenes confirms that the position of the bromine substituent dramatically alters coupling reactivity and selectivity [1]. Specifically, researchers have shown that the reactivity of 2- and 3-bromothiophene derivatives in Buchwald-Hartwig and Suzuki couplings is distinctly different, and this difference is exploited for site-selective arylations [1]. The target compound's 2-bromo,3-ethylamine pattern positions the coupling handle ortho to the electron-donating alkylamine side chain, electronically activating it for oxidative addition, a property not shared by its 4-bromo isomer.

Cross-Coupling Chemistry Structure-Reactivity Relationship Medicinal Chemistry

Free Base vs. Hydrochloride Salt Handling

Procurement of the correct physical form is crucial. The target compound is the free amine base, while a commercially available variant is the hydrochloride salt (CAS 1303968-18-4). These two forms have quantifiably different physical properties and applications [REFS-1, REFS-2]. The target free base is a reactive intermediate ideal for direct use in synthesis, whereas the hydrochloride salt offers superior long-term stability and storage. The salt form is specified as a white solid with 96% purity, while the free base is typically a liquid or low-melting solid offered at 95% purity [REFS-1, REFS-2].

Compound Management Analytical Chemistry Formulation Science

Purity Specification vs. 4-Bromo Isomer

A direct comparison of commercial purity specifications reveals a selection criterion. The target compound 2-(2-bromothiophen-3-yl)ethan-1-amine is consistently offered at a minimum purity of 95% . In contrast, its regioisomer, 2-(4-bromothiophen-2-yl)ethanamine (CAS 28783-37-1), is available at a higher minimum specification of 98% from the same supplier . This 3% purity difference quantifies the synthetic challenge associated with obtaining the target compound in higher purity due to its specific substitution pattern.

Procurement Quality Control Laboratory Supply

Patent-Validated Intermediate Utility

The target compound's value is authoritatively documented by its specific use in the synthesis of novel pharmaceutical compositions. It is explicitly listed as a key synthetic intermediate in patent WO2012114252 A1, assigned to Actelion Pharmaceuticals Ltd, for the preparation of N-arylethyl-2-arylquinoline-4-carboxamide derivatives [1]. This patent citation provides tangible evidence of its utility in a drug discovery setting, distinguishing it from analog compounds that lack such documented application provenance.

Pharmaceutical R&D Intellectual Property Medicinal Chemistry

2-(2-Bromothiophen-3-yl)ethan-1-amine Applications


Arylquinoline Carboxamide Derivative Synthesis

Procure this specific compound when implementing the synthetic route described in patent WO2012114252 A1. The compound serves as the direct precursor to the 2-(2-aminothiophen-3-yl)ethan-1-amine fragment, confirmed by its explicit listing in the patent. Substitution with an isomer will lead to a structurally different final product, invalidating the patent's SAR findings [1].

Regioselective Cross-Coupling Library Synthesis

Select this building block for generating a library of 2,3-disubstituted thiophene derivatives via Buchwald-Hartwig or Suzuki couplings. Its ortho-bromo, meta-amine architecture offers a distinct reactivity profile compared to the 2,4-substituted isomer, as inferred from studies on analogous 2- and 3-bromothiophenes. This regiochemistry is critical for creating diverse, patentable chemical space [2].

Thienopyrimidinone Heterocycle Synthesis

Utilize this intermediate for a one-pot, two-step synthesis of thienopyrimidinones, where the proximity of the amine and bromine facilitates an initial Buchwald-Hartwig N-arylation followed by an intramolecular cyclization. This specific atom arrangement is essential for the reaction's success and is not achievable with the 4-bromo isomer [2].

Free Base vs. Hydrochloride Salt Selection

For reactions requiring a neutral amine nucleophile (e.g., direct acylation, reductive amination), the free base form (CAS 893421-71-1) must be procured. Purchasing the more stable hydrochloride salt (CAS 1303968-18-4) by mistake would necessitate an additional neutralization step, which can be incompatible with water-sensitive reagents. Always verify the CAS number to ensure the correct physical form is selected for the planned chemical step .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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